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Introduction

CD39, also known as Ectonucleoside Triphosphate Diphosphohydrolase-1 (ENTPD1), is a

critical ectoenzyme that regulates extracellular purinergic signaling.[1] It functions as a key

component of an enzymatic cascade that dephosphorylates extracellular adenosine

triphosphate (ATP) and adenosine diphosphate (ADP) into adenosine monophosphate (AMP).

[1][2][3][4] This action, often coupled with the activity of CD73 (Ecto-5'-nucleotidase), which

converts AMP to adenosine, shifts the extracellular environment from a pro-inflammatory state

driven by ATP to an immunosuppressive one mediated by adenosine.[5][6]

CD39 is expressed on various immune cells, including subsets of T cells, B cells, NK cells, and

dendritic cells.[5][7][8] Its expression is particularly prominent on regulatory T cells (Tregs) and

is considered a marker of T cell activation and exhaustion.[2][9][10] In the context of cancer

and chronic infections, the upregulation of CD39 on tumor-infiltrating lymphocytes contributes

to an immunosuppressive microenvironment, hindering effective anti-tumor immune responses.

[11][12][13] Consequently, the CD39/CD73 pathway has emerged as a significant target for

drug development in immuno-oncology.[1][14]

These application notes provide a detailed protocol for the detection and quantification of CD39

expression on human lymphocyte subsets using multicolor flow cytometry, a powerful

technique for single-cell analysis.[8]
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The diagram below illustrates the central role of CD39 in the purinergic signaling pathway.

Extracellular ATP, often released from stressed or dying cells, acts as a "danger signal." CD39

initiates the conversion of this pro-inflammatory ATP into AMP. Subsequently, CD73 completes

the process by converting AMP to adenosine. Adenosine then binds to A2A receptors on

effector immune cells, such as T cells and NK cells, triggering intracellular signaling that

suppresses their cytotoxic and inflammatory functions.

Caption: The CD39/CD73 enzymatic cascade converts pro-inflammatory ATP to

immunosuppressive adenosine.

Experimental Protocols
Part 1: Peripheral Blood Mononuclear Cell (PBMC)
Isolation
This protocol describes the isolation of PBMCs from whole blood using density gradient

centrifugation. Freshly collected blood is recommended.[15]

Materials & Reagents

Item Vendor Example

Whole Blood Collection Tubes (EDTA) BD Vacutainer™

Ficoll-Paque™ PLUS GE Healthcare

Phosphate-Buffered Saline (PBS), Ca++/Mg++

free
Gibco™

Fetal Bovine Serum (FBS) Gibco™

15 mL / 50 mL Conical Tubes Falcon®

Serological Pipettes Corning®

Benchtop Centrifuge Beckman Coulter

Procedure
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Blood Dilution: Dilute anticoagulated whole blood 1:1 with sterile PBS in a 50 mL conical

tube.

Ficoll Underlayering: Carefully layer 15 mL of the diluted blood over 10 mL of room

temperature Ficoll-Paque™ in a new 50 mL conical tube. To avoid mixing, hold the tube at a

45° angle and add the blood slowly.

Density Gradient Centrifugation: Centrifuge the tubes with the brake off.

Parameter Value

Speed 500 x g

Time 25 minutes

Temperature 20-25°C

Centrifuge Brake Off

PBMC Collection: After centrifugation, carefully aspirate the upper plasma layer. Using a

clean pipette, collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-

Ficoll interface.

Washing: Transfer the collected PBMCs to a new 50 mL conical tube. Add PBS to bring the

volume to 40 mL and mix gently.

Cell Pelletting: Centrifuge the cells to form a pellet.

Parameter Value

Speed 300 x g

Time 10 minutes

Temperature 4°C

Final Wash: Discard the supernatant and repeat the wash step (Step 6) one more time.
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Cell Counting: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry

Staining Buffer (e.g., PBS + 2% FBS + 2mM EDTA). Perform a cell count using a

hemocytometer or automated cell counter and assess viability with Trypan Blue. Proceed to

antibody staining.

Flow Cytometry Experimental Workflow
The following diagram outlines the key steps for analyzing CD39 expression on lymphocytes,

from initial sample preparation to final data analysis.
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Sample Preparation

Cell Staining

Analysis

1. Collect Whole Blood
(EDTA tube)

2. Isolate PBMCs
(Density Gradient)

3. Cell Count & Viability

4. Fc Receptor Block

5. Surface Antibody Staining
(e.g., CD3, CD4, CD8, CD39)

6. Viability Dye Staining

7. Wash & Resuspend

8. Acquire on Flow Cytometer

9. Data Analysis (Gating)

10. Quantify CD39+ Populations

Click to download full resolution via product page

Caption: Standard workflow for flow cytometry analysis of lymphocyte surface markers.
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Part 2: Antibody Staining and Flow Cytometry Analysis
This protocol details the staining of PBMCs for CD39 and various lymphocyte lineage markers.

Recommended Materials & Antibody Panel

Reagent Purpose Example Clone

Flow Cytometry Staining Buffer

(FACS Buffer)

Cell washing and antibody

dilution
PBS + 2% FBS

Fc Block (e.g., Human

TruStain FcX™)

Prevents non-specific antibody

binding
BioLegend

Live/Dead Viability Dye
Excludes dead cells from

analysis
Zombie Violet™

Anti-human CD3 Antibody Pan T Cell Marker UCHT1

Anti-human CD4 Antibody Helper T Cell Marker RPA-T4

Anti-human CD8 Antibody Cytotoxic T Cell Marker RPA-T8

Anti-human CD19 Antibody B Cell Marker HIB19

Anti-human CD56 Antibody NK Cell Marker HCD56

Anti-human CD39 Antibody Target of Interest A1

Staining Protocol
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Step Procedure Incubation Time Temperature

1. Aliquot Cells

Aliquot 1 x 10⁶

PBMCs in 100 µL of

FACS Buffer into a 5

mL polystyrene flow

cytometry tube.

- -

2. Viability Stain

Add viability dye

according to the

manufacturer's

protocol.

15-30 min Room Temp (Dark)

3. Wash

Add 2 mL of FACS

Buffer, centrifuge at

300-400 x g for 5

minutes, and decant

the supernatant.

- 4°C

4. Fc Block

Resuspend the cell

pellet in 100 µL of

FACS Buffer

containing Fc Block.

10 min 4°C

5. Surface Stain

Add the pre-titrated

cocktail of

fluorochrome-

conjugated antibodies

(e.g., CD3, CD4, CD8,

CD19, CD56, CD39).

30 min 4°C (Dark)

6. Final Wash

Add 2 mL of FACS

Buffer, centrifuge at

300-400 x g for 5

minutes, and decant

the supernatant.

- 4°C

7. Resuspend Resuspend the final

cell pellet in 300-500

µL of FACS Buffer for

- -

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


acquisition on the flow

cytometer.

Note: It is critical to titrate each antibody to determine the optimal concentration that provides

the best signal-to-noise ratio.[16]

Part 3: Data Analysis and Gating Strategy
A sequential gating strategy is essential for accurately identifying lymphocyte subsets and

quantifying CD39 expression.[17]

Time Gate: First, plot a time parameter against Forward Scatter (FSC) to exclude any

potential clogs or fluctuations in flow rate during acquisition, ensuring data quality.[18]

Singlet Gate: Gate on single cells using FSC-Area vs. FSC-Height to exclude doublets and

larger aggregates.[18][19]

Live Cell Gate: Use the viability dye to gate on the live (dye-negative) population, as dead

cells can non-specifically bind antibodies.[16][20]

Lymphocyte Gate: From the live singlet population, identify lymphocytes based on their

characteristic Forward Scatter (FSC) and Side Scatter (SSC) properties.[19][21]

Identify T, B, and NK Cells:

From the lymphocyte gate, plot CD3 vs. CD19 to separate T cells (CD3+) and B cells

(CD19+).

Gate on the CD3-negative population and plot CD56 to identify NK cells (CD3-CD56+).

Identify T Cell Subsets:

From the CD3+ T cell gate, plot CD4 vs. CD8 to distinguish Helper T cells (CD4+) from

Cytotoxic T cells (CD8+).[19][21]

Analyze CD39 Expression: Create plots showing CD39 expression for each of the identified

parent populations (e.g., CD4+ T cells, CD8+ T cells, B cells, NK cells). Use Fluorescence
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Minus One (FMO) controls to accurately set the gate for CD39 positivity.[18]

This systematic approach allows for the precise quantification of the percentage of CD39-

expressing cells within each major lymphocyte population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://kcasbio.com/blogs/sample-preparation-for-flow-cytometry-best-practices/
https://www.bio-rad-antibodies.com/flow-cytometry-gating-strategies.html
https://www.youtube.com/watch?v=gs9FAmM0iYE
https://www.researchgate.net/figure/Flow-cytometry-gating-strategy-for-lymphoid-cells-analysis-Live-cells-were-gated-on_fig1_328154832
https://cancer.iu.edu/research/shared-facilities/flow-cytometry/sample-prep.html
https://cancer.iu.edu/research/shared-facilities/flow-cytometry/sample-prep.html
https://cancer.iu.edu/research/shared-facilities/flow-cytometry/sample-prep.html
https://www.researchgate.net/figure/Flow-cytometric-analysis-of-CD39-and-PD1-expression-by-the-T-Lymphocyte-subsets-A-The_fig1_357976801
https://www.benchchem.com/product/b12385734#flow-cytometry-analysis-of-cd39-expression-in-lymphocytes
https://www.benchchem.com/product/b12385734#flow-cytometry-analysis-of-cd39-expression-in-lymphocytes
https://www.benchchem.com/product/b12385734#flow-cytometry-analysis-of-cd39-expression-in-lymphocytes
https://www.benchchem.com/product/b12385734#flow-cytometry-analysis-of-cd39-expression-in-lymphocytes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12385734?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

